molecular formula C10H22Cl2N2O B1378275 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride CAS No. 1394041-33-8

1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride

Cat. No.: B1378275
CAS No.: 1394041-33-8
M. Wt: 257.2 g/mol
InChI Key: GJMPLMXQUAVIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is known for its unique structure, which includes two pyrrolidine rings connected by an ethyl bridge with an oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols.

    Etherification: The next step involves the etherification of the pyrrolidine ring with an appropriate alkylating agent to introduce the ethyl bridge.

    Formation of the Second Pyrrolidine Ring: The second pyrrolidine ring is then introduced through a similar cyclization process.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride salts, which can enhance its solubility and stability in aqueous solutions.

Properties

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPLMXQUAVIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-33-8
Record name 1-[2-(pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Reactant of Route 3
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Reactant of Route 4
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Reactant of Route 5
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.